(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol
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Overview
Description
(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and methyl groups on the pyridine ring can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol typically involves the functionalization of a pyridine ring. One common method is the halogenation of 6-methylpyridine, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and hydroxymethylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-bromo-2-chloro-6-methylpyridine-3-carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological applications include its use as a precursor for the synthesis of bioactive molecules. These molecules can be studied for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Researchers investigate their potential as drug candidates for treating various diseases.
Industry
Industrially, the compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in the manufacture of a wide range of products.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chloro-6-methylpyridine): Lacks the hydroxymethyl group, which can affect its reactivity and applications.
(5-Bromo-2-chloro-3-methylpyridine): The position of the methyl group is different, leading to variations in chemical behavior.
(5-Bromo-2-chloro-6-methylpyridine-3-carboxylic acid): Contains a carboxylic acid group instead of a hydroxymethyl group, influencing its acidity and reactivity.
Uniqueness
(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol is unique due to the combination of bromine, chlorine, and hydroxymethyl groups on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(5-bromo-2-chloro-6-methylpyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2,11H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYQEIXPNYSTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936227-62-1 |
Source
|
Record name | (5-bromo-2-chloro-6-methylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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